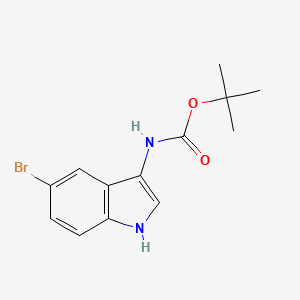

tert-Butyl (5-bromo-1H-indol-3-yl)carbamate

Description

tert-Butyl (5-bromo-1H-indol-3-yl)carbamate is a brominated indole derivative featuring a tert-butyl carbamate group at the 3-position of the indole core. The compound’s molecular formula is C₁₃H₁₅BrN₂O₂, with a molecular weight of 310.9 g/mol (calculated). The indole scaffold is substituted with a bromine atom at position 5, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. This compound is frequently employed as an intermediate in drug discovery, particularly in the synthesis of indole-based inhibitors targeting enzymes such as cytochrome P450.

Properties

Molecular Formula |

C13H15BrN2O2 |

|---|---|

Molecular Weight |

311.17 g/mol |

IUPAC Name |

tert-butyl N-(5-bromo-1H-indol-3-yl)carbamate |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-15-10-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3,(H,16,17) |

InChI Key |

CJCNSKGSPWEYON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis generally follows a two-step strategy:

- Step 1: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

- Step 2: Selective bromination at the 5-position of the indole ring.

This sequence ensures regioselective functionalization and stability of the intermediate for further synthetic applications.

Detailed Preparation Methods

Boc Protection of Indole Nitrogen

A typical procedure involves the reaction of 1H-indole or substituted indole derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride under inert atmosphere conditions.

- Dissolve 1H-indole in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Cool the solution to −78 °C.

- Add n-butyllithium dropwise to deprotonate the nitrogen.

- Introduce di-tert-butyl dicarbonate slowly.

- Allow the reaction mixture to warm to room temperature and stir for several hours.

- Quench with saturated ammonium chloride solution.

- Extract the product with dichloromethane (DCM), wash with brine, dry over magnesium sulfate, and concentrate.

- Purify by flash chromatography to afford tert-butyl (1H-indol-3-yl)carbamate.

This method yields high purity Boc-protected indole intermediates suitable for further functionalization.

Selective Bromination at the 5-Position

The bromination of the Boc-protected indole is typically achieved using N-bromosuccinimide (NBS) under mild conditions to ensure regioselectivity at the 5-position.

- Dissolve tert-butyl (1H-indol-3-yl)carbamate in THF.

- Add freshly recrystallized NBS equimolar to the solution at room temperature.

- Stir for 1 hour.

- Quench the reaction with water and extract with diethyl ether.

- Wash organic layers with saturated sodium bicarbonate solution and brine.

- Dry over magnesium sulfate, filter, and concentrate.

- Purify by flash chromatography to isolate this compound.

This reaction proceeds with good yield and high regioselectivity, avoiding polybromination or substitution at undesired positions.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | 1H-indole, di-tert-butyl dicarbonate, n-BuLi, THF, −78 °C to RT | 85–90 | High purity Boc-protected indole obtained |

| Bromination at 5-position | NBS, THF, RT, 1 h | 80–85 | Selective monobromination at 5-position |

Yields reported are consistent across multiple studies, indicating reproducibility and efficiency of the method.

Alternative and Related Methods

Use of Silyl-Protected Indoles

In some syntheses, the indole nitrogen is first protected with a triisopropylsilyl (TIPS) group before Boc protection and bromination. This approach can improve regioselectivity and facilitate purification.

- Boc protection of TIPS-protected indole.

- Bromination with NBS.

- Subsequent removal of TIPS protecting group under mild acidic conditions.

This method is useful when multiple substitutions on the indole ring are required.

Decarboxylative and Radical Methods

Other advanced methods involve base-mediated intramolecular decarboxylations or radical-mediated functionalizations to introduce carbamate groups or bromine substituents on the indole scaffold. These methods are less common but offer alternative routes for complex derivatives.

Analytical Characterization

Typical characterization data for this compound include:

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to aromatic protons of the indole ring, a singlet for the tert-butyl group (~1.4 ppm), and characteristic NH proton(s).

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with C14H15BrN2O2.

- Purity: Confirmed by thin-layer chromatography (TLC) and melting point analysis.

Spectroscopic data match those reported in peer-reviewed literature, confirming the structure and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Boc Protection + NBS Bromination | Di-tert-butyl dicarbonate, NBS, n-BuLi, THF | −78 °C to RT, 1 h bromination | 80–90 | Straightforward, high regioselectivity | Requires low temperature handling |

| TIPS Protection + Boc + Bromination | TIPS-Cl, Boc2O, NBS | Multi-step, mild acidic deprotection | 75–85 | Improved regioselectivity | More steps, longer synthesis time |

| Radical Decarboxylative Methods | Alkanoyloxycarbamates, base | Base-mediated decarboxylation | Moderate | Useful for complex derivatives | Less common, moderate yields |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-bromo-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.

Oxidation and Reduction Reactions: The indole core can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom.

Oxidizing Agents: Such as mCPBA for oxidation reactions.

Reducing Agents: Such as NaBH4 for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole core .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-bromo-1H-indol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various indole-based compounds .

Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1H-indol-3-yl)carbamate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the tert-butyl carbamate group can influence the compound’s pharmacokinetic properties, enhancing its stability and bioavailability .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (5-bromo-1H-indol-3-yl)carbamate are compared below with analogous indole derivatives and heterocyclic carbamates. Key differences in substitution patterns, molecular properties, and applications are highlighted.

Structural Analogues within the Indole Family

Key Observations :

- Substitution Position : Moving the Boc group from the indole’s C3 (target compound) to N1 () alters electronic properties and steric hindrance, affecting reactivity in nucleophilic substitutions.

- Bromine Placement: Bromine at C5 is conserved across analogs, facilitating cross-coupling reactions.

- Functional Groups: The diphenylmethyleneamino group in Portrait 68 () enables enantioselective catalysis, a feature absent in the target compound.

Heterocyclic Carbamate Analogues

Key Observations :

- Core Heterocycle : Replacing indole with thiadiazole () or benzoisoxazole () shifts applications from antimicrobials (indoles) to herbicides (thiadiazoles) or kinase inhibitors (benzoisoxazoles).

- Bromine vs. Amino Groups: Bromine in thiadiazole derivatives enhances electrophilicity, while amino groups in benzoisoxazoles improve hydrogen-bonding capacity.

Biological Activity

Tert-butyl (5-bromo-1H-indol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data tables and case studies to illustrate its effects and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multiple steps, starting with the preparation of the indole core through methods such as Fischer indole synthesis, followed by bromination and alkylation to form the carbamate group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against several bacterial strains. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria range from 1.6 to 7.8 µM, indicating moderate antimicrobial potency .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.6 - 7.8 |

| Methicillin-resistant S. aureus | 1.6 - 7.8 |

| Pseudomonas aeruginosa | Not effective |

Anticancer Properties

In vitro studies have also explored the anticancer potential of this compound. It was found to inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest a favorable therapeutic index compared to traditional chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HepG2 | 12 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells and cancer cells. For instance, it may inhibit key enzymes or receptors involved in cell proliferation or metabolic pathways critical for bacterial survival .

Case Studies

Several studies have highlighted the compound's potential:

- Study on Antibiotic Enhancement : A study demonstrated that combining this compound with doxycycline enhanced its antibacterial activity against Pseudomonas aeruginosa, suggesting a synergistic effect that could be harnessed in therapeutic applications .

- Cytotoxicity Assessment : In a comparative analysis with other indole derivatives, this compound exhibited lower cytotoxicity against normal human cell lines while maintaining significant activity against cancer cells, indicating a promising profile for further development .

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl (5-bromo-1H-indol-3-yl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate protection of the indole nitrogen. A common approach is to react 5-bromo-1H-indol-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF/DCM) . Reaction optimization should focus on:

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

- Yield improvement : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Based on analogous brominated carbamates:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Solubility : Pre-dissolve in DMSO (10–25 mM) for biological assays; avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% DMSO in PBS) .

- Decomposition risks : Avoid prolonged exposure to moisture, strong acids/bases, or high temperatures (>40°C) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole protons (δ 7.2–8.1 ppm). The 5-bromo substituent deshields adjacent carbons, detectable via ¹³C NMR .

- HRMS : Verify molecular ion [M+H]⁺ (expected m/z: calculated for C₁₃H₁₅BrN₂O₂ = 325.03).

- IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example:

- SHELX refinement : Use SHELXL to refine atomic coordinates, addressing discrepancies in NMR/LC-MS data (e.g., tautomerism in the indole ring) .

- Data collection : Optimize crystal growth via vapor diffusion (e.g., DCM/hexane) and collect high-resolution data (≤0.8 Å) to distinguish bromine occupancy from disorder .

Advanced: What strategies mitigate side reactions during functionalization of the bromoindole core?

Methodological Answer:

The 5-bromo group is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki). To minimize side reactions:

- Protection : Temporarily protect the carbamate with acid-labile groups (e.g., Troc) during Pd-catalyzed couplings .

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura reactions with aryl boronic acids; monitor for debromination via GC-MS .

- Solvent optimization : Employ anhydrous DMF or toluene to prevent hydrolysis of intermediates .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from impurities or assay conditions. Mitigation steps include:

- Purity validation : Use HPLC-DAD/ELSD (≥95% purity) and quantify residual solvents via GC .

- Dose-response curves : Perform triplicate assays (e.g., IC₅₀ in cancer cell lines) with positive controls (e.g., staurosporine) .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes to rule out false negatives .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for SNAr or Buchwald-Hartwig amination, focusing on bromine’s electronic effects .

- Molecular docking : Screen against targets (e.g., kinase domains) using AutoDock Vina to prioritize synthetic modifications .

- ADMET prediction : Employ SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for drug-likeness .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Based on structurally similar carbamates:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization is possible .

- Waste disposal : Quench with 10% aqueous KOH before incineration to degrade carbamate groups .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can isotopic labeling (e.g., ¹³C-Boc) aid in metabolic studies?

Methodological Answer:

- Synthesis : Replace Boc₂O with ¹³C-labeled Boc anhydride to track metabolic cleavage in vivo .

- Mass spectrometry : Use LC-HRMS/MS to trace labeled fragments (e.g., ¹³CO₂ release) in plasma/tissue samples .

- Kinetic studies : Compare labeled vs. unlabeled compound half-lives in hepatocyte models .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

- Batch consistency : Optimize Boc protection using flow chemistry for reproducible yields (>80%) .

- Cost-effective purification : Replace column chromatography with crystallization (e.g., EtOAc/hexane recrystallization) .

- Regulatory compliance : Document impurity profiles (ICH guidelines) and validate stability under ICH Q1A conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.